molecular formula C23H14F2N4O2 B2535089 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-85-3

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2535089
CAS No.: 901246-85-3
M. Wt: 416.388
InChI Key: PXEIZRQDTZDNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of fluorine atoms at the 7th and 8th positions, a methylphenyl group at the 3rd position, and a nitrophenyl group at the 1st position

Preparation Methods

The synthesis of 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of fluorine atoms and the attachment of methylphenyl and nitrophenyl groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinolines with different substituents. For example:

  • 7,8-difluoro-3-(4-methylphenyl)-1-(3-aminophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 7,8-difluoro-3-(4-methylphenyl)-1-(3-hydroxyphenyl)-1H-pyrazolo[4,3-c]quinoline These compounds share a similar core structure but differ in the substituents attached to the pyrazoloquinoline ring. The uniqueness of 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N4O2/c1-13-5-7-14(8-6-13)22-18-12-26-21-11-20(25)19(24)10-17(21)23(18)28(27-22)15-3-2-4-16(9-15)29(30)31/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEIZRQDTZDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.